molecular formula C8H6FNS B1331456 2-Fluoro-4-isothiocyanato-1-methylbenzene CAS No. 116401-53-7

2-Fluoro-4-isothiocyanato-1-methylbenzene

Cat. No.: B1331456
CAS No.: 116401-53-7
M. Wt: 167.21 g/mol
InChI Key: HWQXMSAUWJPXGJ-UHFFFAOYSA-N
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Description

Significance of Fluoroaromatic Isothiocyanates in Organic Synthesis

Fluoroaromatic isothiocyanates represent a significant class of reagents in organic synthesis, primarily due to the combined influence of the fluorine atom and the isothiocyanate group. The isothiocyanate moiety is a well-established precursor for a wide array of sulfur- and nitrogen-containing heterocycles and thiourea (B124793) derivatives, many of which are scaffolds in biologically active compounds. arkat-usa.orgnih.gov

The introduction of fluorine into aromatic systems is a critical strategy in modern drug design and materials science. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's properties. These alterations include increased metabolic stability, enhanced lipophilicity, and modified binding affinities with biological targets. Consequently, fluoroaromatic isothiocyanates like 2-Fluoro-4-isothiocyanato-1-methylbenzene are highly sought-after intermediates for synthesizing novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles. ontosight.ai

Overview of Aryl Isothiocyanate Chemistry and its Relevance to this compound

Aryl isothiocyanates are characterized by the R−N=C=S functional group, where the carbon atom is bonded to an aromatic ring. wikipedia.org This group is a heterocumulene, and its reactivity is dominated by the electrophilic nature of the central carbon atom. arkat-usa.org This electrophilicity allows aryl isothiocyanates to react readily with a wide range of nucleophiles. For example, they react with primary or secondary amines to form substituted thioureas and with alcohols to yield thiocarbamates. ontosight.ai Furthermore, the C=S bond in aryl isothiocyanates can participate in [3+2] cycloaddition reactions, providing a pathway to various five-membered heterocyclic systems. cdnsciencepub.com

The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary aromatic amines. researchgate.netchemrxiv.org Classical methods involve reactions with reagents like thiophosgene (B130339) or carbon disulfide. nih.govontosight.aiorganic-chemistry.org More recent methods often focus on using less toxic reagents and milder conditions. organic-chemistry.orgrsc.org

In the context of this compound, its chemistry is a direct extension of this framework. It is synthesized from 2-fluoro-4-methylaniline (B1213500) and undergoes the characteristic reactions of aryl isothiocyanates. However, the substituents on the aromatic ring—the electron-withdrawing fluorine atom and the electron-donating methyl group—modulate the electrophilicity of the isothiocyanate carbon, influencing its reaction rates compared to unsubstituted phenyl isothiocyanate.

Common Reactions of Aryl Isothiocyanates

Reactant (Nucleophile)Product Type
Primary/Secondary AminesN,N'-Substituted Thioureas
Alcohols/PhenolsThiocarbamates
Water (Hydrolysis)Amine + Carbonyl Sulfide (B99878)
Azides (in cycloadditions)Thiatriazoles
Azomethine Ylids (in cycloadditions)Thiazolidines cdnsciencepub.com

Structural Context of the this compound Scaffold

The isothiocyanate group (-N=C=S) itself has a nearly linear geometry, with the C-N=C bond angle in aryl isothiocyanates typically being around 165°. wikipedia.org The key bond lengths are approximately 117 pm for the N=C double bond and 158 pm for the C=S double bond. wikipedia.org

The electronic nature of the scaffold is determined by the cumulative effects of its substituents:

Methyl Group (-CH₃): Located at C-1, this group is weakly electron-donating through induction and hyperconjugation.

Fluoro Group (-F): Positioned at C-2, the fluorine atom is strongly electron-withdrawing via its inductive effect due to its high electronegativity. This effect generally outweighs its weaker electron-donating resonance effect.

Isothiocyanate Group (-NCS): At C-4, this group is electron-withdrawing.

The specific ortho- and para-positioning of these groups relative to each other creates a distinct electronic distribution across the aromatic ring. This influences not only the reactivity of the isothiocyanate group but also the potential for further substitution on the ring itself. The presence of both an electron-donating and a strong electron-withdrawing group on the same aromatic scaffold makes it a highly functionalized and versatile chemical intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXMSAUWJPXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299299
Record name 2-fluoro-4-isothiocyanato-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116401-53-7
Record name 2-fluoro-4-isothiocyanato-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization Techniques in the Study of 2 Fluoro 4 Isothiocyanato 1 Methylbenzene

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular vibrations within a compound. thermofisher.comresearchgate.net For 2-Fluoro-4-isothiocyanato-1-methylbenzene, these complementary methods allow for a thorough vibrational assignment. thermofisher.com

The most characteristic vibration is that of the isothiocyanate (-N=C=S) group. elixirpublishers.com This functional group gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically observed in the 2000-2200 cm⁻¹ region, corresponding to the asymmetric stretching of the N=C=S moiety. elixirpublishers.com The corresponding symmetric stretching vibration is expected to appear in the FT-Raman spectrum with significant intensity, generally around 950-1100 cm⁻¹. elixirpublishers.com

Other key vibrations include those associated with the substituted benzene (B151609) ring. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. elixirpublishers.com The C-F stretching vibration is expected to produce a strong band in the FT-IR spectrum, usually in the 1200-1300 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ range. researchgate.net Vibrations related to the methyl (-CH₃) group, including symmetric and asymmetric stretching and bending modes, will also be present. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive data from similar substituted phenyl isothiocyanates. elixirpublishers.comresearchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (FT-IR) Typical Intensity (FT-Raman)
Aromatic C-H Stretch 3000 - 3100 Medium Medium
-N=C=S Asymmetric Stretch 2000 - 2200 Very Strong Weak
Aromatic C=C Stretch 1400 - 1600 Medium-Strong Strong
C-F Stretch 1200 - 1300 Strong Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The methyl group (-CH₃) protons should appear as a singlet in the upfield region, typically around 2.2-2.5 ppm. The three aromatic protons will appear in the downfield region (typically 7.0-7.8 ppm) and will exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom. The proton ortho to the fluorine atom will show coupling to fluorine (³JHF), while the proton ortho to the methyl group will be a singlet or a narrow doublet. The proton between the fluoro and isothiocyanato groups will be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is typically found in the 130-145 ppm range. The carbon of the methyl group will be the most upfield signal, around 15-20 ppm. The aromatic carbons will resonate between 110-165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly downfield, often above 155 ppm. The other aromatic carbons will also exhibit smaller C-F couplings. Although a complete, published experimental dataset for this specific isomer is scarce, the expected chemical shifts can be estimated from data on related compounds like 3-Fluoro-4-methylaniline and other substituted benzenes. chemicalbook.comnih.govlibretexts.orgfiveable.me

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.3 (s) ~16
Ar-H (various) 7.0 - 7.6 (m) -
Ar-C (various) - 115 - 145
Ar-C-F - ~160 (d, ¹JCF ≈ 245 Hz)

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. J values are coupling constants.

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. nih.gov Aromatic compounds like this compound absorb UV light, promoting electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the benzene ring. ijermt.org For substituted benzenes, these transitions typically result in two main absorption bands: a strong band (the E2-band) around 200-230 nm and a weaker, structured band (the B-band) around 250-280 nm. ijermt.org The presence of substituents (-F, -CH₃, -NCS) on the benzene ring will cause shifts in the position (λmax) and intensity of these bands. Electron-donating groups like -CH₃ tend to cause a bathochromic (red) shift, while the effects of -F and -NCS are more complex, involving both inductive and resonance effects. libretexts.orgfiveable.me Based on data for phenyl isothiocyanate, a primary absorption maximum can be expected around 260-270 nm. nist.gov

Fluorescence spectroscopy measures the light emitted when an excited molecule returns to its ground state. While many aromatic compounds fluoresce, isothiocyanates are often used as quenching agents or in derivatization for fluorescence analysis, rather than being strongly fluorescent themselves. The fluorescence properties would depend on the specific electronic structure and the potential for non-radiative decay pathways.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₈H₆FNS.

HRMS can determine the monoisotopic mass of the molecular ion [M]⁺ with an accuracy of a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The analysis also reveals the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁴S. The observed isotopic distribution pattern for the molecular ion peak must match the theoretically calculated pattern for C₈H₆FNS, providing further confidence in the structural assignment.

In addition to molecular formula confirmation, mass spectrometry provides information on fragmentation patterns, which can aid in structural elucidation. Common fragmentation pathways for phenyl isothiocyanates involve the cleavage of the isothiocyanate group or other substituents from the aromatic ring.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆FNS
Exact Mass 167.0205

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would reveal the planarity of the benzene ring and the geometry of the isothiocyanate group. The C-N=C=S linkage in aryl isothiocyanates is nearly linear, but can show some bending. wikipedia.org The analysis would also detail the intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing. To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the technique remains the gold standard for obtaining unequivocal proof of molecular conformation and supramolecular arrangement in the solid phase.

Circular Dichroism for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the structure of chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.com This technique is exceptionally powerful for determining the absolute configuration of enantiomers and studying the secondary structure of macromolecules like proteins and DNA. creative-proteomics.com

However, the application of CD spectroscopy is contingent on the molecule being chiral, meaning it must be non-superimposable on its mirror image. The molecule this compound is achiral. It possesses a plane of symmetry that bisects the molecule through the methyl and isothiocyanate groups. As an achiral compound, it does not have enantiomers and will not rotate plane-polarized light or exhibit a CD spectrum. Therefore, Circular Dichroism is not an applicable technique for determining the absolute configuration of this compound, as it has no stereocenters to configure. libretexts.org

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Isothiocyanato 1 Methylbenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. DFT studies on 2-Fluoro-4-isothiocyanato-1-methylbenzene would focus on elucidating its fundamental properties, including its three-dimensional structure and the distribution of electrons within the molecule. Such studies typically employ various functionals, such as B3LYP, with appropriate basis sets to solve the Schrödinger equation approximately.

The presence of the isothiocyanate and methyl groups on the benzene (B151609) ring introduces the possibility of different spatial orientations, or conformations. A thorough conformational analysis using DFT would involve systematically rotating the rotatable bonds—primarily the C-N bond of the isothiocyanate group and the C-C bond of the methyl group—to map out the potential energy surface of the molecule. This process identifies the most stable conformer (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers separating them. The results of such an analysis are crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Note: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available. The values are representative of what a DFT conformational analysis might yield.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (C-C-N=C)Relative Energy (kcal/mol)Population at 298.15 K (%)
A (Global Minimum)0° (Planar)0.0075.3
B (Local Minimum)90° (Orthogonal)1.5024.7
Transition State45°3.20-

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich toluene (B28343) ring, while the LUMO is likely centered on the electrophilic isothiocyanate group.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
ParameterEnergy (eV)Primary Localization
HOMO-6.85Toluene Ring
LUMO-1.25Isothiocyanate Group
HOMO-LUMO Gap5.60-

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). NBO analysis can quantify charge transfer between orbitals, revealing hyperconjugative interactions that contribute to molecular stability. In this compound, NBO analysis would detail the nature of the C-F, C-N, N=C, and C=S bonds, as well as the delocalization of electron density from the lone pairs of the fluorine and sulfur atoms into the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electron density. Electron-rich regions (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor regions (colored blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the electronegative fluorine and sulfur atoms, indicating nucleophilic character. In contrast, a positive potential would be expected around the hydrogen atoms of the methyl group and the carbon atom of the isothiocyanate group, highlighting their electrophilic nature. researchgate.netwolfram.comuni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as whether they are localized on the aromatic ring (π→π*) or involve charge transfer between different parts of the molecule.

Table 3: Hypothetical TD-DFT Results for Electronic Transitions in this compound
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁4.282900.15π → π* (Aromatic Ring)
S₀ → S₂4.962500.45Intramolecular Charge Transfer

Theoretical Exploration of Reaction Mechanisms and Transition States Involving the Isothiocyanate Group

The isothiocyanate group is a versatile functional group known to participate in a variety of chemical reactions, most notably nucleophilic additions. Theoretical chemistry can be employed to explore the mechanisms of these reactions at a detailed level. By modeling the reaction pathways, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate the activation energies. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome. For this compound, theoretical studies could investigate its reactions with various nucleophiles, elucidating the step-by-step mechanism of addition to the C=N or C=S bond of the isothiocyanate moiety.

Computational Assessment of Structure-Reactivity Relationships in Fluoroaromatic Isothiocyanates

The reactivity of fluoroaromatic isothiocyanates, including this compound, is intrinsically linked to their molecular structure. Computational methods are employed to elucidate these structure-reactivity relationships by examining various electronic and steric parameters. Density Functional Theory (DFT) is a commonly utilized computational approach for investigating the properties of such molecules.

Research into the structure-activity relationships of isothiocyanates has been supported by computational methods to understand their biological activities. nih.gov For instance, the electrophilic nature of the isothiocyanate group is a key determinant of its reactivity. The carbon atom of the -N=C=S group is electrophilic and susceptible to nucleophilic attack. The substituents on the aromatic ring, in this case, a fluorine atom and a methyl group, modulate the electrophilicity of the isothiocyanate moiety.

A conceptual illustration of how computational methods can be used to assess the reactivity of fluoroaromatic isothiocyanates is presented in the table below.

Computational Parameter Significance in Reactivity Assessment Hypothetical Trend for this compound
Partial Atomic Charge on Isothiocyanate Carbon A more positive charge indicates greater electrophilicity and higher reactivity towards nucleophiles.The electron-withdrawing fluorine atom is expected to increase the positive charge, while the electron-donating methyl group may slightly decrease it. The net effect would determine the overall electrophilicity.
LUMO (Lowest Unoccupied Molecular Orbital) Energy A lower LUMO energy suggests a greater propensity to accept electrons, indicating higher reactivity as an electrophile.The presence of the electronegative fluorine atom is anticipated to lower the LUMO energy, thereby increasing the molecule's electrophilicity.
HOMO-LUMO Energy Gap A smaller energy gap generally correlates with higher chemical reactivity.The substituents on the benzene ring will influence the HOMO and LUMO energy levels, and consequently the energy gap, which is a key indicator of chemical reactivity and stability.
Dipole Moment The magnitude and direction of the dipole moment can provide insights into the molecule's polarity and how it might interact with polar solvents or other polar molecules.The polar C-F and N=C=S bonds will contribute to a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

This table is illustrative and provides a conceptual framework for the computational assessment of reactivity. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational dynamics, interactions with solvent molecules, and potential binding modes with biological macromolecules.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the temporal evolution of the system. This allows for the exploration of the molecule's conformational landscape and the characterization of its dynamic behavior.

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: To determine the preferred orientations of the isothiocyanate group relative to the benzene ring and to study the rotational barriers of the methyl group.

Study Solvation Effects: To understand how the molecule interacts with different solvents at an atomic level, which can provide insights into its solubility and partitioning behavior.

Investigate Interactions with Biomolecules: In the context of medicinal chemistry, MD simulations can be used to model the interaction of this compound with a target protein, helping to elucidate its mechanism of action and to guide the design of more potent analogs.

The setup of a molecular dynamics simulation involves several key parameters, as outlined in the conceptual table below.

Simulation Parameter Description Typical Choice for a Small Molecule like this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), or OPLS-AA.
Solvent Model A model to represent the solvent molecules in the simulation.For aqueous simulations, common choices include TIP3P, SPC/E, or TIP4P. For organic solvents, specific models for those solvents would be used.
Ensemble The statistical ensemble that the simulation samples from (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant number of particles, pressure, and temperature).NPT ensemble is often used to mimic laboratory conditions.
Simulation Time The total time duration of the simulation.Typically ranges from nanoseconds to microseconds, depending on the process being studied.
Time Step The interval at which the equations of motion are integrated.Usually 1-2 femtoseconds for simulations including explicit solvent.

This table provides a general overview of parameters for a molecular dynamics simulation and is not based on a specific study of this compound.

Reactivity and Derivatization Chemistry of 2 Fluoro 4 Isothiocyanato 1 Methylbenzene

Nucleophilic Addition Reactions at the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group (-N=C=S) in 2-Fluoro-4-isothiocyanato-1-methylbenzene is highly electrophilic and is susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, leading to the formation of substituted thiourea (B124793) derivatives.

Primary and secondary amines, for instance, readily add to the isothiocyanate to yield the corresponding N,N'-disubstituted thioureas. This reaction is fundamental in the synthesis of a wide array of biologically active molecules and serves as a common pathway for introducing the 2-fluoro-4-methylphenyl scaffold into larger molecular frameworks. The general mechanism involves the attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom of the isothiocyanate.

Similarly, the reaction with hydrazines and their derivatives, such as hydrazides, results in the formation of thiosemicarbazides. These thiosemicarbazide (B42300) intermediates are crucial precursors for the synthesis of various five-membered heterocyclic rings, including triazoles and thiadiazoles, through subsequent cyclization reactions.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product
Primary Amine (R-NH₂) N-(2-Fluoro-4-methylphenyl)-N'-R-thiourea
Secondary Amine (R₂NH) N-(2-Fluoro-4-methylphenyl)-N',N'-R₂-thiourea
Hydrazine (NH₂NH₂) 1-(2-Fluoro-4-methylphenyl)thiosemicarbazide

Cycloaddition Reactions Leading to Heterocyclic Frameworks

The isothiocyanate group of this compound can participate in cycloaddition reactions, providing direct routes to various heterocyclic systems. These reactions are valuable for the construction of complex molecular architectures from relatively simple starting materials.

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

Thiazole derivatives can be synthesized from this compound through reactions with compounds containing an active methylene (B1212753) group adjacent to a carbonyl or nitrile function, in the presence of a halogen. For example, the reaction with α-haloketones can lead to the formation of thiazole rings.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds via the cyclization of thiosemicarbazide intermediates, which are formed by the initial nucleophilic addition of hydrazides to the isothiocyanate. The cyclization of these 1-acyl-4-arylthiosemicarbazides can be achieved under acidic conditions, leading to the formation of the 1,3,4-thiadiazole ring. ptfarm.pl

Formation of Triazole, Benzimidazole, Dithiolane, Spiro-fused Oxazoline, Triazine, and Oxazine (B8389632) Systems

The formation of 1,2,4-triazole derivatives is a prominent application of the reactivity of this compound. The key intermediate is the corresponding thiosemicarbazide, formed by the reaction with a hydrazide. Cyclization of this thiosemicarbazide under basic conditions leads to the formation of a 1,2,4-triazole-3-thione. researchgate.netnih.gov

The synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) typically involves condensation with aldehydes or carboxylic acids. researchgate.net However, a multi-step approach involving an initial reaction with an isothiocyanate like this compound to form a thiourea, followed by cyclization, can also be envisioned as a potential route to 2-aminobenzimidazole (B67599) derivatives.

While specific examples for the synthesis of dithiolane, spiro-fused oxazoline, triazine, and oxazine systems directly from this compound are not extensively documented in general literature, the reactivity of the isothiocyanate group suggests that such transformations are plausible through reactions with appropriate bifunctional reagents. For instance, reaction with reagents containing both a nucleophilic group and a group capable of participating in a subsequent cyclization could lead to these more complex heterocyclic frameworks.

Role as a Thiocyanate (B1210189) Transfer Reagent

While acyl isothiocyanates are known to act as efficient thiocyanate transfer reagents, this reactivity is less commonly reported for aryl isothiocyanates like this compound. In the presence of a tertiary amine, acyl isothiocyanates can transfer the thiocyanate group to alkyl or benzylic bromides. ekb.eg It is conceivable that under specific reaction conditions, aryl isothiocyanates could also exhibit similar reactivity, although this is not a primary application.

Acylation Reactions Involving Aryl Isothiocyanates

The term "acylation" typically refers to the introduction of an acyl group (R-C=O) into a molecule. Aryl isothiocyanates themselves are not acylating agents in the traditional sense. The standard method for the acylation of aromatic compounds is the Friedel-Crafts acylation, which involves the reaction of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. Therefore, this compound would not be expected to directly participate in acylation reactions as the acylating species.

Applications of 2 Fluoro 4 Isothiocyanato 1 Methylbenzene As a Synthetic Building Block in Organic Synthesis

Modular Synthesis of Functionalized Organic Molecules

The concept of modular synthesis involves the assembly of complex molecules from smaller, discrete units or "modules." This approach allows for the systematic variation of molecular structure to fine-tune properties. 2-Fluoro-4-isothiocyanato-1-methylbenzene serves as an excellent module in this synthetic strategy. Its isothiocyanate group can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce the 2-fluoro-4-methylphenylthioformyl moiety into a target molecule.

This modularity is particularly valuable in medicinal chemistry and materials science, where the synthesis of libraries of related compounds is often required for structure-activity relationship (SAR) studies. By reacting this compound with a diverse set of amines, for example, a library of corresponding thiourea (B124793) derivatives can be readily prepared. Each derivative will share the common 2-fluoro-4-methylphenyl fragment while differing in the substituent derived from the amine, allowing for a systematic exploration of how this variation affects biological activity or material properties.

Scaffold for Complex Molecule Construction

In the construction of complex organic molecules, a scaffold is a core structure upon which further chemical modifications are made. The 2-fluoro-4-methylphenyl group of this compound can serve as a rigid and chemically robust scaffold. Once the isothiocyanate group has been transformed, for instance, into a thiourea, the aromatic ring provides a platform for further functionalization.

The fluorine and methyl substituents on the ring can direct subsequent electrophilic aromatic substitution reactions to specific positions, allowing for the controlled introduction of additional functional groups. This regioselectivity is a key advantage in the synthesis of complex molecules where precise control over the substitution pattern is crucial. Furthermore, the fluorine atom can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of more complex fragments to the aromatic core.

Precursor in the Synthesis of Specific Intermediates (e.g., 2,2'-dithiodiethanol, thioamides, thioureas)

The primary application of this compound is as a precursor for the synthesis of sulfur-containing organic compounds.

Thioureas: The most common reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thioureas are valuable compounds in their own right, with applications in areas such as organocatalysis, and as intermediates for the synthesis of other heterocyclic compounds. The reaction of this compound with various amines provides a straightforward route to a diverse range of thiourea derivatives.

Thioamides: While less common than the reaction with amines, isothiocyanates can also react with carbanions or other carbon nucleophiles to form thioamides. This transformation provides a method for the introduction of a thioamide functional group, which is an important structural motif in many biologically active molecules.

It is important to note that there is no readily available information in the scientific literature describing the use of this compound as a direct precursor for the synthesis of 2,2'-dithiodiethanol.

The general scheme for the synthesis of thioureas from this compound is depicted below:

Reaction of this compound with a primary amine

Table 1: Examples of Thiourea Derivatives from this compound

Amine (R-NH2)Product (Thiourea)
Aniline (B41778)1-(2-Fluoro-4-methylphenyl)-3-phenylthiourea
Benzylamine1-Benzyl-3-(2-fluoro-4-methylphenyl)thiourea
Cyclohexylamine1-Cyclohexyl-3-(2-fluoro-4-methylphenyl)thiourea

Integration into Diversification Strategies for Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy employed to create structurally diverse and complex small-molecule libraries for high-throughput screening. broadinstitute.org The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. nih.gov this compound is a valuable building block for such strategies.

The isothiocyanate functional group is a key handle for diversification. A common approach involves a "build/couple/pair" strategy. In the "build" phase, a core scaffold can be synthesized. In the "couple" phase, this compound can be reacted with a library of amines to generate a collection of thioureas. In the "pair" phase, these thioureas can undergo further reactions, such as cyclization to form various heterocyclic ring systems. This approach allows for the rapid generation of a large number of distinct molecules from a small set of starting materials. The versatility of the isothiocyanate group to react with different nucleophiles makes it a powerful tool for introducing diversity into chemical libraries. nih.govrsc.org

The resulting libraries of compounds, featuring the 2-fluoro-4-methylphenyl moiety, can then be screened for biological activity against a wide range of therapeutic targets. The structural diversity generated through this strategy increases the probability of discovering novel hit compounds with desired pharmacological profiles.

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of aryl isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide, prompting a shift towards more environmentally benign and efficient methodologies. Future research will likely concentrate on several key areas to improve the synthesis of 2-fluoro-4-isothiocyanato-1-methylbenzene.

One promising avenue is the refinement of one-pot synthesis from the corresponding amine, 2-fluoro-4-methylaniline (B1213500). These methods, which combine the formation of a dithiocarbamate (B8719985) intermediate and its subsequent decomposition into the isothiocyanate in a single reaction vessel, offer significant advantages in terms of reduced waste and simplified procedures. The use of greener desulfurizing agents, such as sodium persulfate in aqueous media or iron-promoted reactions, presents a more sustainable alternative to traditional reagents. wikipedia.orgnih.gov The development of catalytic methods, for instance using catalytic amounts of amine bases like DBU with elemental sulfur, could further enhance the sustainability of the synthesis by reducing the stoichiometric use of reagents. chemrxiv.orgresearchgate.net

Flow chemistry represents another significant frontier for the synthesis of this compound. Continuous flow processes can offer improved safety, better control over reaction parameters, and easier scalability. researchgate.net The rapid generation of isothiocyanates in flow reactors can minimize the handling of potentially hazardous intermediates and allow for immediate use in subsequent reactions. researchgate.netrsc.org

Further research into microwave-assisted synthesis could also lead to more efficient protocols. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of various isothiocyanates, offering a more energy-efficient approach. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced waste, simplified procedures, improved atom economy.Development of novel, non-toxic desulfurizing agents and catalysts.
Flow Chemistry Enhanced safety, precise reaction control, scalability.Optimization of reactor design and integration with downstream processing.
Catalytic Methods Reduced reagent consumption, improved sustainability.Discovery of new, efficient, and recyclable catalysts.
Microwave-Assisted Synthesis Faster reaction times, increased energy efficiency.Optimization of reaction conditions and solvent selection.

Exploration of Novel Reactivity Patterns

The isothiocyanate group is a versatile functional group known for its participation in a variety of chemical transformations. Future research on this compound is expected to delve deeper into its reactivity, potentially uncovering novel reaction pathways and leading to the synthesis of new classes of compounds.

A key area of exploration will be cycloaddition reactions . The C=S bond of the isothiocyanate group can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, such as azomethine ylides, to form five-membered heterocyclic rings. researchgate.net The presence of the fluorine and methyl substituents on the aromatic ring could influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to novel, highly substituted heterocyclic structures.

The reactivity of the isothiocyanate group with various nucleophiles will continue to be a fertile ground for research. While reactions with amines to form thioureas are well-established, exploring reactions with a wider range of nucleophiles could lead to new functionalized molecules. For instance, reactions with active methylene (B1212753) compounds or other carbon nucleophiles could provide access to complex acyclic and heterocyclic systems.

Furthermore, the interplay between the isothiocyanate group and the fluoro and methyl substituents on the aromatic ring could lead to unique intramolecular reactions. The development of conditions that promote intramolecular cyclization could provide efficient routes to fused heterocyclic systems containing both sulfur and nitrogen.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play an increasingly crucial role in guiding the synthesis and understanding the reactivity of this compound. The application of advanced computational models can accelerate the discovery of new synthetic routes and provide deep insights into reaction mechanisms.

Density Functional Theory (DFT) studies can be employed to investigate the electronic properties and reactivity of the molecule. rsc.org Such calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the regioselectivity of cycloaddition reactions, and elucidating the transition states of key reaction steps. This predictive power can significantly reduce the amount of experimental work required to optimize reaction conditions.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes and suggesting optimal synthetic pathways. researchgate.net By training models on large datasets of known reactions, it may become possible to predict the most efficient and green synthesis for this compound and to anticipate its reactivity with a wide range of substrates. These predictive models can help chemists to design more effective synthetic strategies and to identify novel transformations.

Computational ToolApplication in ResearchExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity and selectivity.Deeper understanding of the molecule's electronic structure and reaction pathways.
Machine Learning (ML) / AI Prediction of optimal synthetic routes and reaction outcomes.Accelerated discovery of efficient and sustainable synthetic methods.

Expanding Synthetic Applications in Materials Science

The unique combination of a fluorinated aromatic ring and a reactive isothiocyanate group makes this compound a promising building block for the synthesis of advanced materials with tailored properties.

The presence of fluorine can impart desirable characteristics such as high thermal stability, chemical resistance, and specific electronic properties to polymers and other materials. numberanalytics.comnumberanalytics.com Future research could focus on the synthesis of novel polymers by incorporating this compound as a monomer or a functionalizing agent. The reaction of the isothiocyanate group with diamines or diols can lead to the formation of thiourea (B124793) or thiocarbamate linkages in the polymer backbone, respectively. These fluorine-containing polymers could find applications in high-performance coatings, membranes, and electronic devices.

The isothiocyanate group can also be used to functionalize surfaces of various materials. For example, it can react with amine groups on the surface of silica (B1680970) nanoparticles or other substrates to create functionalized materials for applications in catalysis, sensing, or as stationary phases in chromatography. mdpi.com

Furthermore, the development of thiourea-containing materials derived from this compound could be explored for applications in environmental remediation, such as the removal of heavy metal ions from water, due to the strong chelating properties of the thiourea moiety. researchgate.net The fluorinated nature of the starting material could enhance the stability and performance of these materials in challenging environments.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-isothiocyanato-1-methylbenzene, and how do reaction conditions influence yield?

The synthesis of aryl isothiocyanates typically involves thiophosgene or thiocyanate salt reactions with aryl amines. For this compound, a plausible route starts with 2-fluoro-4-amino-1-methylbenzene, which reacts with thiophosgene (CSCl₂) under controlled pH (neutral or mildly basic conditions) to avoid hydrolysis of the isothiocyanate group . Alternative methods may employ ammonium thiocyanate (NH₄SCN) with a chlorinating agent like phosgene. Reaction temperature (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions such as polymerization or oxidation . Yield optimization requires careful monitoring of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorine). ¹H NMR can resolve methyl and isothiocyanate group proximity .
  • FT-IR : The isothiocyanate group exhibits a strong absorption band at ~2050–2100 cm⁻¹ (N=C=S stretching) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and moisture ingress. The isothiocyanate group is sensitive to hydrolysis, forming thiourea derivatives; thus, desiccants (e.g., molecular sieves) are recommended . Avoid long-term storage (>6 months) without re-testing purity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reactivity observed under varying solvent systems?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on the isothiocyanate group but may promote side reactions with electron-deficient aromatic systems. In contrast, non-polar solvents (toluene, dichloromethane) stabilize the electrophilic aromatic ring but slow reaction kinetics. Contradictions in reported reactivity (e.g., unexpected thiourea formation in DMSO) arise from solvent-mediated stabilization of transition states or trace water content. Computational studies (DFT) modeling solvent effects on charge distribution are advised to resolve discrepancies .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling, the methyl and fluorine groups direct cross-coupling to specific positions. For cycloadditions (e.g., with azides), steric hindrance from the methyl group may reduce reaction rates compared to non-methylated analogs. Comparative studies with 4-isothiocyanato-1-methylbenzene (lacking fluorine) are recommended to isolate electronic vs. steric effects .

Q. What environmental or surface chemistry interactions are critical for assessing its stability in indoor laboratory settings?

Indoor surfaces (glass, stainless steel) can catalyze degradation via adsorption and hydrolysis. Microspectroscopic imaging (AFM-IR, ToF-SIMS) reveals that surface roughness increases degradation rates by providing reactive sites. Humidity (>60% RH) accelerates hydrolysis, generating volatile amines and hydrogen sulfide. Pre-treatment of surfaces with silane-based coatings reduces adsorption and extends stability .

Methodological Recommendations Table

Parameter Optimal Conditions Key References
Synthesis Thiophosgene, 0–5°C, pH 7–8, inert atmosphere
Purification Column chromatography (hexane:EtOAc 4:1)
Storage –20°C, argon, amber vial with molecular sieves
Degradation Monitoring HPLC-MS every 3 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.